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This technical support center provides researchers, scientists, and drug development
professionals with guidance on understanding and investigating potential off-target effects of
ATL1102, a second-generation antisense oligonucleotide targeting CD49d mRNA.

Frequently Asked Questions (FAQS)

Q1: What are the potential off-target effects of ATL11027?

ATL1102 is designed to specifically bind to the mRNA of CD49d, a subunit of the VLA-4
integrin, and induce its degradation by RNase H.[1][2] However, like all antisense
oligonucleotides (ASOs), there is a potential for off-target effects, which can be broadly
categorized as:

» Hybridization-dependent off-target effects: ATL1102 could bind to unintended mRNA
sequences that have a degree of similarity to the target CD49d mRNA sequence. This could
lead to the downregulation of non-target genes.

» Hybridization-independent off-target effects: These are effects not related to the specific
antisense sequence, but rather to the chemical nature of the ASO molecule itself, which can
lead to interactions with proteins or other cellular components.
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Based on publicly available data, extensive preclinical toxicology studies have been conducted
on ATL1102.

Q2: What do the preclinical toxicology studies of ATL1102 show regarding off-target effects?

Recent long-term toxicology studies in non-human primates have provided significant insights
into the safety profile of ATL1102. A nine-month study, which is a key regulatory requirement,
has been completed.[3][4] The preliminary and final results of this study were consistent with
an earlier six-month study and revealed no new or unexpected toxicities.[3][4][5] Any observed
low-grade findings were shown to be reversible upon cessation of treatment.[4]

Q3: Have any specific off-target genes for ATL1102 been identified?

Specific lists of potential off-target genes identified through in silico screening (bioinformatics)
or comprehensive in vitro analysis (e.g., microarray or RNA-seq) are not publicly available. This
is common for proprietary drug development programs. Researchers should assume the
theoretical potential for off-target effects and design experiments accordingly.

Q4: What were the observed adverse events in human clinical trials of ATL1102?

In clinical trials for Duchenne Muscular Dystrophy (DMD) and Relapsing-Remitting Multiple
Sclerosis (RRMS), ATL1102 has been generally well-tolerated.[6][7]

e Most Common Adverse Events: The most frequently reported adverse events are mild and
transient injection site reactions, such as erythema (redness) and skin discoloration.[6][7]

o Serious Adverse Events: No serious adverse events have been reported in the DMD clinical
trials.[6]

o Other Observed Effects: In a Phase Il trial for RRMS, a decrease in platelet counts was
observed, which returned to the normal range after the dosing period.[1] Treatment with
ATL1102 also led to a reduction in the number of circulating CD19+ (pre) B cells and
granulocytes.[1]

Troubleshooting Guides for Experimental Research
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Issue 1: Observing an unexpected phenotype or cellular
response in your in vitro or in vivo model after ATL1102
treatment.

This could be due to an on-target effect of CD49d knockdown that was not anticipated in the

specific context of your model, or it could be a true off-target effect.

Troubleshooting Steps:

Confirm On-Target Knockdown: Verify the efficient knockdown of CD49d mRNA and protein
in your experimental system.

Literature Review: Conduct a thorough literature search on the known functions of CD49d in
your specific cell type or animal model to determine if the observed phenotype could be an
unrecognized on-target consequence.

In Silico Analysis: Perform a BLAST search of the ATL1102 sequence against the
transcriptome of your model organism to identify potential off-target binding sites with a low
number of mismatches.

Gene Expression Analysis: If potential off-target genes are identified, use RT-gPCR to
assess whether their mRNA levels are downregulated following ATL1102 treatment. For a
broader, unbiased view, consider performing microarray or RNA-seq analysis.

Control Oligonucleotide: Include a scrambled control oligonucleotide with the same
chemistry and length as ATL1102 but a sequence that does not target any known gene in
your model system. This can help differentiate between sequence-specific off-target effects
and hybridization-independent effects.

Issue 2: Difficulty replicating the expected therapeutic
effect of ATL1102 in your model.

Troubleshooting Steps:

Confirm Delivery and Stability: Ensure that ATL1102 is being effectively delivered to the
target cells or tissues and that it remains stable under your experimental conditions.
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e Assess CD49d Expression: Confirm that your model expresses CD49d at a level where
knockdown would be expected to produce a measurable effect.

o Dose-Response and Time-Course: Perform a dose-response and time-course study to
ensure you are using an optimal concentration and treatment duration of ATL1102.

o Consider Species Specificity: ATL1102 is designed to be specific for human CD49d mRNA. If
you are using a non-human model, ensure the target sequence is conserved. For mouse
models, a mouse-specific CD49d ASO is required.[7]

Data Presentation

Table 1: Summary of ATL1102 Preclinical Toxicology Studies

Study Duration Animal Model Key Findings Citation

No new or unexpected
toxicities identified.
Findings consistent

9 months Non-human primate with 6-month study. [3114]
Expected low-grade
findings were fully

reversible.

] No new or unexpected
6 months Non-human primate o B
toxicities identified.

Table 2: Adverse Events Observed in ATL1102 Clinical Trials
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Clinical Trial

. Adverse Event  Severity Frequency Citation
Population
Duchenne o )
Injection site ] ] Most commonly
Muscular Mild, transient [6]
erythema reported
Dystrophy
Duchenne ]
Skin ) ) Commonly
Muscular ) ) Mild, transient [6]
discoloration reported
Dystrophy
Relapsing- Injection site ) Treatment-
o Mild to moderate [1]
Remitting MS erythema emergent
) ) Treatment-
Relapsing- Decrease in -~
o Not specified emergent, [1]
Remitting MS platelet counts ]
reversible

Experimental Protocols
Protocol 1: In Silico Screening for Potential Off-Target
Binding Sites

Objective: To bioinformatically identify potential off-target transcripts for ATL1102.
Methodology:

e Obtain the sequence of ATL1102.

 Utilize a bioinformatics tool such as NCBI BLASTn.

o Select the appropriate reference transcriptome database (e.g., human RefSeq RNA).

o Perform the search using the ATL1102 sequence as the query. Adjust search parameters to
allow for a defined number of mismatches (e.g., 1, 2, or 3).

e Analyze the results to identify non-CD49d transcripts with high sequence similarity to
ATL1102. Prioritize hits based on the number and location of mismatches and the known
function of the potential off-target gene.
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Protocol 2: In Vitro Validation of Potential Off-Target
Effects using RT-qPCR

Objective: To experimentally determine if ATL1102 treatment leads to the downregulation of
potential off-target genes identified in silico.

Methodology:

Cell Culture: Culture a relevant human cell line that expresses both CD49d and the potential
off-target gene(s).

o Treatment: Treat the cells with a predetermined concentration of ATL1102, a scrambled
control oligonucleotide, and a vehicle control.

o RNA Extraction: After the desired treatment duration, harvest the cells and extract total RNA.
o cDNA Synthesis: Synthesize cDNA from the extracted RNA.

o RT-gPCR: Perform quantitative real-time PCR using primers specific for CD49d (as a
positive control), the potential off-target gene(s), and a stable housekeeping gene for
normalization.

» Data Analysis: Calculate the relative expression of the target and potential off-target genes in
the ATL1102-treated group compared to the control groups. A significant decrease in the
expression of a non-target gene in the ATL1102-treated group (but not in the scrambled
control group) suggests a hybridization-dependent off-target effect.

Visualizations
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Caption: Intended mechanism of action of ATL1102.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b15138660/docs?utm_src=pdf-body-img#atl1102-technical-support-center-investigating-potential-off-target-effects
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15138660?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

In Silico Analysis

Bioinformatics Screening

(e.g., BLAST)

List of Potential
Off-Target Genes

Inform

In Vitro Validation

Cell Culture Treatment
(ATL1102 vs. Controls)

RNA Expression Analysis

(Microarray, RNA-seq, gPCR)

Validated Off-Target
Gene Expression Changes

Guide

In Vivo Assessment

Preclinical Toxicology Studies

in Animal Models

Overall Safety Profile
and Phenotypic Effects

Click to download full resolution via product page

Caption: Workflow for assessing potential off-target effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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